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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane

CAS No.: 871-22-7

Cat. No.: B008412

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-(1-
Butoxyethoxy)butane (CAS No. 57006-87-8), a key diether compound.[1][2][3] Intended for

researchers, scientists, and professionals in drug development, this document outlines the

fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular

structure of this compound. The narrative emphasizes not just the data itself, but the underlying

principles and experimental considerations that ensure data integrity and accurate

interpretation.

Introduction to 1-(1-Butoxyethoxy)butane
1-(1-Butoxyethoxy)butane, also known as acetaldehyde butyl ethyl acetal, is a diether with

the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol .[2][4] Its structure

features a central acetal functional group, which imparts specific chemical properties and,

consequently, distinct spectroscopic signatures. Understanding these signatures is paramount

for its identification, purity assessment, and quality control in various applications.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
While experimental NMR spectra for 1-(1-Butoxyethoxy)butane are not readily available in

public databases, a robust predictive analysis based on the well-established principles of NMR

spectroscopy for ethers and acetals can be performed.[5]

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to provide a wealth of information regarding the

connectivity of the molecule. The key to interpreting the spectrum lies in understanding the

chemical environment of each proton, which influences its chemical shift (δ), and the

interactions with neighboring protons, which dictate the splitting pattern (multiplicity).

Anticipated Chemical Shifts and Multiplicities:
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Predicted Chemical
Shift (ppm)

Multiplicity Assignment Rationale

~4.6 - 4.8 Quartet -OCHO-

The single proton of

the acetal group is

highly deshielded by

two adjacent oxygen

atoms. It is coupled to

the three protons of

the adjacent methyl

group, resulting in a

quartet.

~3.4 - 3.6 Multiplet -OCH₂- (ethoxy)

These two protons are

adjacent to an oxygen

atom and a methyl

group, leading to a

downfield shift and

complex splitting.

~3.3 - 3.5 Multiplet -OCH₂- (butoxy)

Similar to the ethoxy

methylene protons,

these are shifted

downfield due to the

adjacent oxygen.

~1.5 - 1.7 Multiplet -CH₂- (butoxy)

These methylene

protons are in a

standard aliphatic

environment.

~1.3 - 1.5 Multiplet -CH₂- (butoxy)

These methylene

protons are also in a

typical aliphatic

environment.

~1.2 - 1.3 Doublet -CH(O)CH₃

These three protons

are coupled to the

single acetal proton,

resulting in a doublet.
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~1.1 - 1.2 Triplet -CH₂CH₃ (ethoxy)

These three terminal

methyl protons are

coupled to the

adjacent methylene

group, giving a triplet.

~0.8 - 1.0 Triplet -CH₂CH₃ (butoxy)

The three terminal

methyl protons of the

butyl group will appear

as a triplet due to

coupling with the

adjacent methylene

group.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight

non-equivalent carbon atoms in the molecule.

Anticipated Chemical Shifts:
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Predicted Chemical Shift
(ppm)

Assignment Rationale

~100 - 110 -OCHO-

The acetal carbon is

significantly deshielded by the

two attached oxygen atoms,

resulting in a chemical shift in

the characteristic acetal region.

~65 - 75 -OCH₂- (butoxy)

The carbon atom of the butoxy

group directly attached to the

oxygen is deshielded.

~60 - 70 -OCH₂- (ethoxy)

The carbon atom of the ethoxy

group directly attached to the

oxygen is also deshielded.

~30 - 35 -CH₂- (butoxy) Aliphatic methylene carbon.

~18 - 22 -CH₂- (butoxy) Aliphatic methylene carbon.

~18 - 22 -CH(O)CH₃
The methyl carbon attached to

the acetal group.

~13 - 16 -CH₂CH₃ (ethoxy)
The terminal methyl carbon of

the ethoxy group.

~13 - 16 -CH₂CH₃ (butoxy)
The terminal methyl carbon of

the butoxy group.

Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for obtaining high-resolution NMR spectra of a liquid

sample like 1-(1-Butoxyethoxy)butane.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-25 mg of 1-(1-Butoxyethoxy)butane in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7] Ensure the sample is free of any

particulate matter by filtering it through a pipette with a small cotton or glass wool plug.
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Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of

the solvent and perform shimming to optimize the magnetic field homogeneity.[8]

Acquisition of ¹H NMR Spectrum:

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Acquisition of ¹³C NMR Spectrum:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) may be necessary.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.[7]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum

to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For 1-(1-Butoxyethoxy)butane, the key functional group is the C-O-C ether linkage within the
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acetal.

Predicted IR Spectrum
The IR spectrum of an ether is typically dominated by a strong C-O stretching vibration in the

fingerprint region.[9][10][11]

Anticipated IR Absorptions:

Wavenumber (cm⁻¹) Intensity Assignment

2850 - 3000 Strong C-H stretching (alkane)

1300 - 1000 Strong
C-O stretching (asymmetric

and symmetric)

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence

of an O-H group, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the

absence of a C=O group.[12]

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like 1-(1-Butoxyethoxy)butane, the following transmission method is

commonly used.

Step-by-Step Methodology:

Sample Preparation: Place a small drop of the neat liquid onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl).[13][14]

Create a Thin Film: Place a second salt plate on top of the first, gently pressing to create a

thin, uniform film of the liquid between the plates.[13][14]

Acquire Background Spectrum: Place the empty, clean salt plates in the spectrometer and

run a background scan to account for any atmospheric or instrumental interferences.

Acquire Sample Spectrum: Place the salt plates with the sample film into the spectrometer's

sample holder and acquire the IR spectrum.[14]
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Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure. The NIST WebBook confirms

the availability of an electron ionization (EI) mass spectrum for this compound.[2]

Interpretation of the Mass Spectrum
In electron ionization mass spectrometry, the molecule is bombarded with high-energy

electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[15] The

fragmentation of acetals is often characterized by cleavage of the C-O bonds.[16][17]

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of C₈H₁₈O₂.

The intensity of this peak may be low due to the instability of the molecular ion.

Key Fragment Ions: The fragmentation of acetals is a charge-site initiated process. Common

fragmentation pathways for 1-(1-Butoxyethoxy)butane would involve the loss of alkoxy

groups. The tallest peak in the mass spectrum, the base peak, often corresponds to the most

stable fragment ion.[18]

The following is a logical workflow for the spectroscopic analysis of 1-(1-
Butoxyethoxy)butane:
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Caption: Workflow for the spectroscopic characterization of 1-(1-Butoxyethoxy)butane.

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
The following is a general procedure for obtaining an EI mass spectrum.

Step-by-Step Methodology:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer. This is often done via a gas chromatograph (GC) for separation and

introduction.[19]

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons

(typically at 70 eV) to generate positively charged ions.[20]
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).[20]

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of ion

abundance versus m/z.

The following diagram illustrates a plausible fragmentation pathway for 1-(1-
Butoxyethoxy)butane in an EI-MS experiment:

1-(1-Butoxyethoxy)butane
(m/z = 146)

[M]⁺·
(m/z = 146)

 -e⁻ 

Loss of ·OCH₂CH₃

(m/z = 101)

Loss of ·CH₂CH₂CH₂CH₃

(m/z = 89)

Loss of ·CH(CH₃)OCH₂CH₃

(m/z = 73)

Loss of ·OCH₂CH₂CH₂CH₃

(m/z = 59)

Click to download full resolution via product page

Caption: Plausible fragmentation pathway of 1-(1-Butoxyethoxy)butane in EI-MS.

Conclusion
The comprehensive spectroscopic analysis, combining predictive NMR and IR data with

existing mass spectrometry information, provides a robust framework for the structural

elucidation and identification of 1-(1-Butoxyethoxy)butane. The detailed experimental

protocols and interpretive principles outlined in this guide serve as a valuable resource for

scientists and researchers, ensuring the acquisition of high-quality, reliable spectroscopic data.

This multi-faceted approach underscores the synergistic power of modern analytical techniques

in chemical characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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